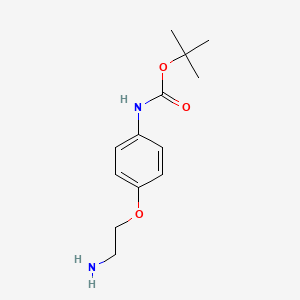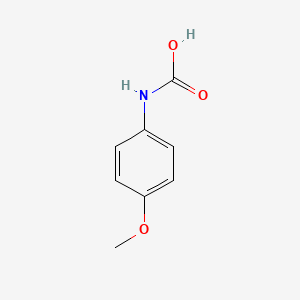
(4-methoxyphenyl)carbamic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxyphenyl)carbamic acid can be achieved through several methods. One common approach involves the reaction of p-methoxyaniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{p-Methoxyaniline} + \text{Phosgene} \rightarrow \text{this compound} ]
The reaction is typically carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more scalable methods. One such method includes the use of carbon dioxide (CO2) and amines in the presence of catalysts to form carbamates. This approach is environmentally friendly and offers a sustainable route for large-scale production.
化学反应分析
Types of Reactions: (4-Methoxyphenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4-hydroxyphenyl)carbamic acid.
Reduction: The carbamic acid group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products:
Oxidation: (4-Hydroxyphenyl)carbamic acid.
Reduction: p-Methoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Methoxyphenyl)carbamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of (4-methoxyphenyl)carbamic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The carbamic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its activity.
相似化合物的比较
Carbamic acid: The parent compound with the formula H2NCOOH.
(4-Hydroxyphenyl)carbamic acid: A derivative with a hydroxyl group instead of a methoxy group.
p-Methoxyaniline: The precursor used in the synthesis of (4-methoxyphenyl)carbamic acid.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various chemical processes.
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)carbamic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)9-8(10)11/h2-5,9H,1H3,(H,10,11) |
InChI 键 |
VZQDNZQCQKJHNO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


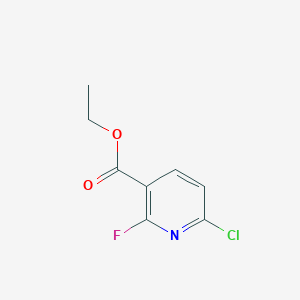
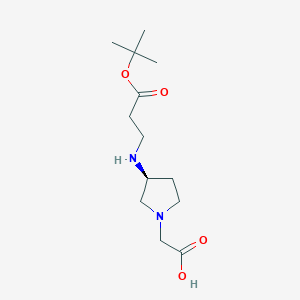
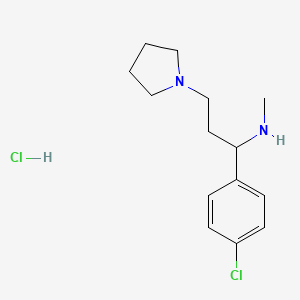
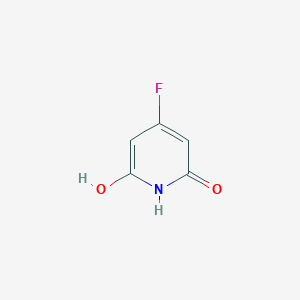

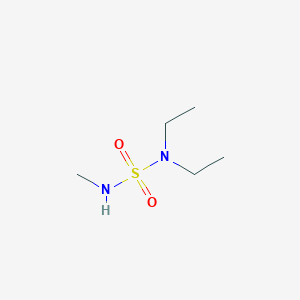
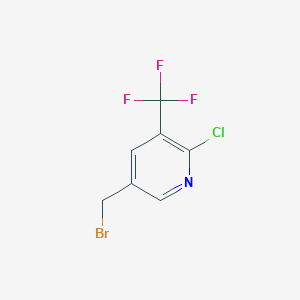


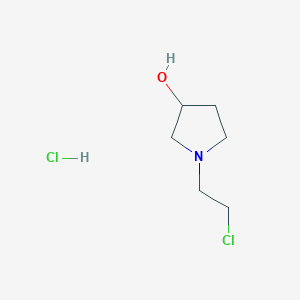
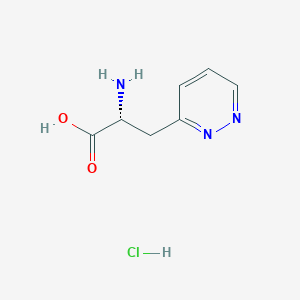
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
